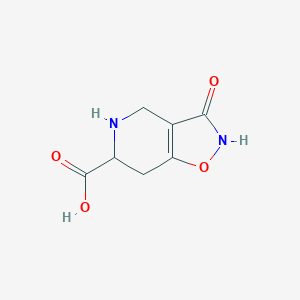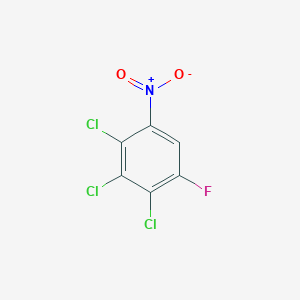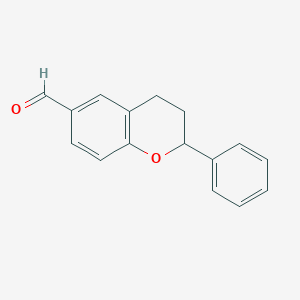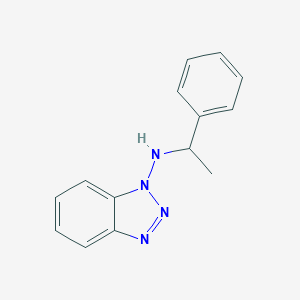![molecular formula C7H17NS2Si B024888 [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester CAS No. 106762-07-6](/img/structure/B24888.png)
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester, also known as TSCD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSCD is a sulfur-containing compound that is used as a reagent in organic chemistry. It is a colorless liquid with a molecular weight of 223.5 g/mol.
Mécanisme D'action
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester acts as a sulfur donor in chemical reactions. It reacts with various organic compounds to form sulfur-containing products. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is also known to act as a reducing agent in some reactions. The mechanism of action of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is complex and varies depending on the reaction conditions and the nature of the substrate.
Effets Biochimiques Et Physiologiques
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known that [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can react with biomolecules such as proteins and nucleic acids, leading to the formation of sulfur-containing adducts. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has several advantages as a reagent in laboratory experiments. It is easy to handle, stable, and has a long shelf life. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester is also relatively inexpensive and readily available. However, [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has some limitations, including its toxicity and the need for careful handling. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can also react with air and water, which may affect its reactivity and purity.
Orientations Futures
There are several future directions for the research on [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester. One potential area of research is the development of new synthetic methods for [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester that are more efficient and environmentally friendly. Another area of research is the investigation of the biochemical and physiological effects of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester, which may have potential applications in medicine and biotechnology. Additionally, the development of new applications for [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester in fields such as materials science and nanotechnology is an area of interest for future research.
Méthodes De Synthèse
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester can be synthesized by reacting carbon disulfide with trimethylsilylmethylmagnesium chloride in the presence of a catalyst. The reaction yields [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester as a product, which can be purified by distillation. This synthesis method is efficient and has been widely used in research laboratories for the production of [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester.
Applications De Recherche Scientifique
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has been used in various scientific research applications, including its use as a reagent in organic chemistry, as a cross-linking agent in polymer chemistry, and as a stabilizer in the synthesis of nanoparticles. [(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester has also been used in the synthesis of organosulfur compounds and as a precursor for the preparation of sulfur-containing polymers.
Propriétés
Numéro CAS |
106762-07-6 |
|---|---|
Nom du produit |
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester |
Formule moléculaire |
C7H17NS2Si |
Poids moléculaire |
207.4 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)-N-(trimethylsilylmethyl)methanimine |
InChI |
InChI=1S/C7H17NS2Si/c1-9-7(10-2)8-6-11(3,4)5/h6H2,1-5H3 |
Clé InChI |
UDLCMVXUWLNAJC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CN=C(SC)SC |
SMILES canonique |
C[Si](C)(C)CN=C(SC)SC |
Synonymes |
[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



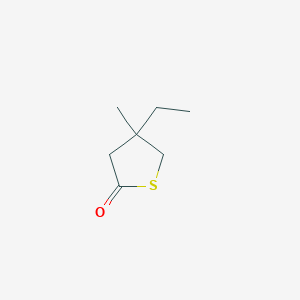
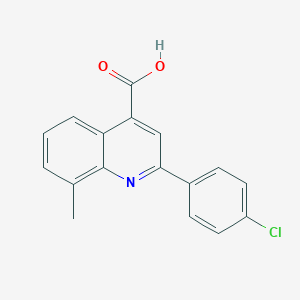
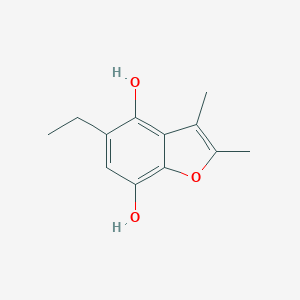
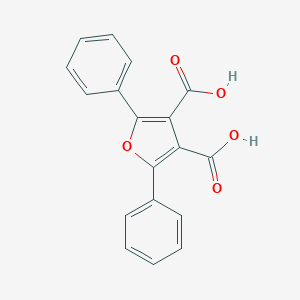
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
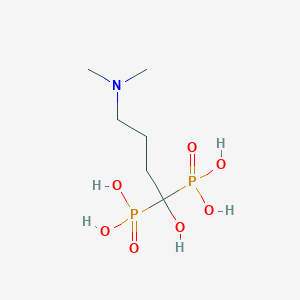
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
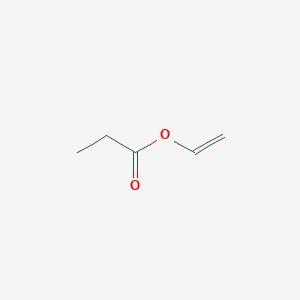
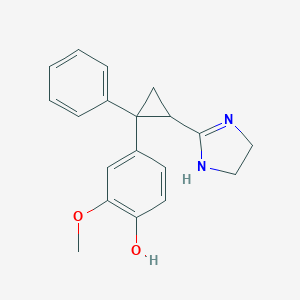
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)
